molecular formula C14H10N2O2 B8630177 1-Carboxymethyl phenazine

1-Carboxymethyl phenazine

Cat. No.: B8630177
M. Wt: 238.24 g/mol
InChI Key: NAFPKPVWDZARKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carboxymethyl phenazine is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-phenazin-1-ylacetic acid

InChI

InChI=1S/C14H10N2O2/c17-13(18)8-9-4-3-7-12-14(9)16-11-6-2-1-5-10(11)15-12/h1-7H,8H2,(H,17,18)

InChI Key

NAFPKPVWDZARKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Scheme 9 provides a synthetic route to the 1-carboxymethyl-5-N-ethyl phenazine derivative (42). The bromo derivative (37) is formed by reacting 1-methyl phenazine (36) (available from Apin Chemicals, UK) with N-bromosuccinimide in the presence of benzoyl peroxide and a solvent. Carbon tetrachloride is a particularly suitable solvent for the bromination reaction. Reaction of the bromide (37) with KCN in a suitable solvent, such as, for example, DMF, gives the 1-cyanomethyl phenazine derivative (38). Acid hydrolysis of the cyanophenazine (38) provides the 1-carboxymethyl phenazine (39). The acid group of compound (39) is converted to a methyl ester by reaction with methanol and HCl to give the phenazine ester (40). Ester (40) can be N-alkylated with dimethyl sulfate in the presence of potassium carbonate to give the 5-ethyl phenazine ester (41). Hydrolysis of the ester (41) with dilute hydrochloric acid provides the 5-ethyl-1-carboxymethyl phenazine (42).
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